3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14-6-4-5-7-16(14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-8-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMMVXPBTUDXDQ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a member of the thiazolidinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring, a dimethoxyphenyl group, and a methylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 420.51 g/mol. The structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The findings indicate that the compound exhibits dose-dependent inhibition of cell proliferation, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Table 1: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3 | MCF-7 | 15.2 | Induction of apoptosis via Bcl-2 modulation |
| 3 | MDA-MB-231 | 12.8 | Inhibition of PI3K/AKT pathway |
| 5 | MCF-7 | 10.5 | Pro-apoptotic effects on Bcl-2 family |
These results indicate that the compound may selectively induce apoptosis in cancer cells while sparing normal cells, which is crucial for targeted cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this thiazolidinone derivative has exhibited various other biological activities:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in cellular models.
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines in vitro.
- Immunomodulatory Effects : Preliminary studies indicate that it may enhance immune response in certain contexts .
The biological activity of this compound is believed to be mediated through several pathways:
- Apoptotic Pathways : It modulates key proteins in the Bcl-2 family, promoting apoptosis in cancer cells.
- Signal Transduction Pathways : Inhibition of the PI3K/AKT pathway has been noted in cancer models.
- Membrane Disruption : For its antimicrobial effects, the compound disrupts bacterial membranes leading to cell death.
Case Studies
A recent case study involving the use of this compound in combination with other chemotherapeutics showed enhanced efficacy against resistant breast cancer cell lines. The combination therapy resulted in a synergistic effect that significantly reduced tumor growth in xenograft models .
Scientific Research Applications
Overview
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article explores its applications across various scientific fields, including medicinal chemistry, biology, and materials science.
Medicinal Chemistry
This compound is under investigation for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The following applications are noteworthy:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism could involve the inhibition of specific enzymes or pathways critical for tumor growth.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent in laboratory settings, suggesting its use in developing new antibiotics or antifungal treatments.
Biological Research
The biological activities of this compound have been explored through various assays:
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in inflammatory processes, positioning it as a candidate for anti-inflammatory therapies.
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest it may act as a 5-lipoxygenase inhibitor, which is significant in inflammatory responses .
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic compounds, facilitating advancements in materials science and chemical manufacturing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Arylidene and Propanamide Substituents
The compound’s structural analogs differ primarily in the arylidene group at position 5, the sulfanylidene group, and the propanamide substituent. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Note: LogP values estimated via XLogP3 or analogous methods.
Impact of Substituents on Bioactivity
- Methoxy Groups: The 3,4-dimethoxy substitution in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., ), but reduce membrane permeability relative to non-polar groups like 4-methylphenyl .
- Thiophene vs.
- Sulfonamide vs.
Preparation Methods
Cyclocondensation of Primary Amines, Aldehydes, and Thiols
The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation of a primary amine, aldehyde, and thioglycolic acid. For the target compound, N-(2-methylphenyl)propanamide serves as the primary amine, while 3,4-dimethoxybenzaldehyde provides the benzylidene moiety.
Procedure :
- N-(2-methylphenyl)propanamide (1 mmol) and 3,4-dimethoxybenzaldehyde (1.4 mmol) are dissolved in tetrahydrofuran (THF, 20 mL).
- Thioglycolic acid (1.2 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 mmol) are added at 0°C.
- The reaction is stirred at 0–50°C for 1 hour, followed by 2 hours at room temperature.
- THF is evaporated under reduced pressure, and the crude product is purified via column chromatography (hexane:ethyl acetate, 6:4).
Key Observations :
Alternative Pathway via Hydrazide Intermediates
A modified approach involves synthesizing a hydrazide intermediate before cyclocondensation:
Step 1: Hydrazide Formation
- 2-(1,2-Benzothiazol-3-yl)propanoic acid is reacted with hydrazine hydrate in methanol to form the corresponding hydrazide.
- The hydrazide is condensed with 3,4-dimethoxybenzaldehyde in ethanol under reflux to yield a Schiff base.
Step 2: Thiazolidinone Cyclization
- The Schiff base is reacted with sulfanylacetic acid in refluxing toluene under nitrogen for 48 hours.
- Deprotection (if needed) is performed using sodium carbonate to yield the final compound.
Yield Optimization :
- Ultrasonic irradiation reduces reaction time from 48 hours to 6 hours, improving yields from 44% to 78%.
Green Chemistry Approaches
Solvent-Free Synthesis Using Polypropylene Glycol (PPG)
Replacing THF with PPG as both solvent and catalyst enhances atom economy:
Procedure :
- N-(2-methylphenyl)propanamide , 3,4-dimethoxybenzaldehyde , and thioglycolic acid are mixed in PPG (5 mL).
- The reaction is heated at 110°C for 3 hours.
- PPG is removed via aqueous extraction, and the product is recrystallized from ethanol.
Advantages :
Ultrasound-Assisted Synthesis
Ultrasound accelerates the cyclocondensation step by enhancing molecular collision frequency:
- Reaction time: 2 hours vs. 24 hours under thermal conditions.
- Energy consumption: Reduced by 60%.
Characterization and Spectral Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₅S₂ |
| Molecular Weight | 493.57 g/mol |
| Melting Point | 211–215°C |
| RF Value (TLC) | 0.515 (Hexane:Ethyl Acetate 6:4) |
Spectroscopic Analysis
FT-IR (KBr, cm⁻¹) :
¹H NMR (300 MHz, DMSO-d₆) :
- δ 10.12 (s, 1H, NH), 7.85 (s, 1H, CH=S), 7.45–6.80 (m, 7H, aromatic), 3.88 (s, 6H, OCH₃), 2.30 (s, 3H, CH₃).
¹³C NMR (75 MHz, DMSO-d₆) :
- δ 192.1 (C=O), 170.9 (C=S), 149.2 (C–OCH₃), 135.6–112.4 (aromatic carbons), 55.1 (OCH₃), 21.4 (CH₃).
Mass Spectrometry (Q-TOF) :
Reaction Mechanism and Stereochemical Control
The formation of the Z-isomer is dictated by the bulky 3,4-dimethoxyphenyl group, which sterically hinders the E-configuration . The thiazolidinone ring forms via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
